molecular formula C2H5FO B046154 2-Fluoroethanol CAS No. 371-62-0

2-Fluoroethanol

Cat. No.: B046154
CAS No.: 371-62-0
M. Wt: 64.06 g/mol
InChI Key: GGDYAKVUZMZKRV-UHFFFAOYSA-N
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Description

2-Fluoroethanol is an organic compound with the chemical formula CH₂FCH₂OH. This colorless liquid is one of the simplest stable fluorinated alcohols. It has a musky, rather tart odor and is miscible with water, ethanol, ethyl ether, and acetone . Historically, it was used as a pesticide, but its applications have since expanded into various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethanol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-chloroethanol with potassium fluoride in a high boiling point solvent of ethylene glycol type at 175°C .

Chemical Reactions Analysis

2-Fluoroethanol undergoes various chemical reactions:

Common Reagents and Conditions:

    Bases: Used in dehydrofluorination reactions.

    Trifluoromethanesulfonic Anhydride: Used for the formation of triflate esters.

Major Products:

    Acetaldehyde: Formed through dehydrofluorination.

    Triflate Ester: Formed through reaction with trifluoromethanesulfonic anhydride.

Properties

IUPAC Name

2-fluoroethanol
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InChI

InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2
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InChI Key

GGDYAKVUZMZKRV-UHFFFAOYSA-N
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Canonical SMILES

C(CF)O
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Molecular Formula

C2H5FO
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DSSTOX Substance ID

DTXSID0059902
Record name 2-Fluoroethanol
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Molecular Weight

64.06 g/mol
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Physical Description

Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C
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Flash Point

87.8 °F (EPA, 1998)
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Solubility

Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C
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Density

1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C
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Vapor Pressure

21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C
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Mechanism of Action

The fluoroacetate ion is not poisonous itself but is converted to fluorocitric acid, which blocks the tricarboxylic acid cycle, an essential mechanism of energy production in mammalian cells ... This manifests itself principally in disturbed activities of the central nervous system and of the heart. /Fluoroacetate/
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CAS No.

371-62-0, 63919-01-7
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Melting Point

-15.61 °F (EPA, 1998), -26.4 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoroethanol
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2-Fluoroethanol
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Customer
Q & A

Q1: What is the molecular structure of 2-Fluoroethanol?

A1: this compound, often represented as CH3CH2FO, exists predominantly in a gauche conformation due to an intramolecular hydrogen bond between the fluorine and the hydroxyl group. []

Q2: How do nuclear quantum effects influence the structure and dynamics of this compound?

A2: Nuclear quantum effects (NQEs) significantly impact the torsional barrier around the FCCO and HOCC dihedrals in this compound. Path integral simulations reveal a notable reduction of this barrier at low temperatures near the cis region, explained by changes in the radii of gyration of the atomic ring polymers. NQEs also play a crucial role in accurately predicting the infrared spectrum of the molecule. []

Q3: How does the inclusion of fluorine affect the conformational preference compared to ethanol?

A3: In contrast to ethanol, which favors a trans conformation, this compound demonstrates a strong preference for the gauche conformation. This preference arises from the stabilizing interaction between the electronegative fluorine atom and the hydroxyl group. This interaction has been studied extensively using ab initio calculations and experimentally verified through various spectroscopic techniques. [, , ]

Q4: Have computational methods been employed to study the energetics and decomposition pathways of this compound?

A4: Yes, theoretical studies utilizing Hartree-Fock, DFT (Density Functional Theory), and MP2 (Møller-Plesset perturbation theory) methods have been used to explore the potential energy surface of this compound. These studies provided insights into the activation energies and mechanisms associated with thermal elimination reactions leading to the formation of products like H2O, HF, and vinyl alcohol isomers. []

Q5: Can you describe the molecular self-recognition observed in this compound dimers?

A5: Rotational spectroscopy coupled with ab initio calculations has revealed the formation of distinct homo- and heterochiral dimers of this compound. Interestingly, the insertion of the O-H group of one this compound molecule into the intramolecular O-H...F bond of another proves more energetically favorable than simple association through an intermolecular O-H...O-H bond. []

Q6: How do the structures of metal-dication/Uracil complexes compare to those of this compound complexes in the gas phase and matrix-isolated environments?

A6: Research has explored the structures of both ionic metal-dication/Uracil complexes and neutral this compound complexes using mass spectrometry and matrix isolation spectroscopy, respectively. In the case of this compound, studies in neon matrices confirm the formation of 1:1 hydrogen-bonded complexes with ethanol and this compound acting as hydrogen bond donors to propylene oxide. []

Q7: How does vibrational excitation influence conformational isomerization in this compound?

A7: Studies utilizing high-resolution infrared spectroscopy, particularly in the region of the asymmetric –CH2(F) stretch near 2980 cm-1, have provided insights into the vibrational dynamics and isomerization processes in this compound. The fragmentation pattern observed in the eigenstate-resolved infrared spectrum reveals the influence of intramolecular vibrational energy redistribution (IVR) on isomerization. The determined IVR lifetime of the asymmetric –CH2(F) stretch is approximately 275 ps. [, ]

Q8: Does the torsional barrier height in this compound affect its intramolecular vibrational relaxation (IVR) rate?

A8: Yes, research suggests an inverse correlation between the torsional barrier height and the IVR rate in this compound. The relatively high torsional barrier (1100–1700 cm−1) adjacent to the O-H chromophore results in a significantly slower IVR compared to molecules with lower barriers. This slower relaxation is evident from the longer IVR lifetimes observed in this compound (270–565 ps). []

Q9: What spectroscopic techniques have been used to study the conformational preferences and hydrogen bonding interactions in this compound?

A9: A combination of spectroscopic methods, including microwave, infrared, and far-infrared spectroscopy, has been employed to investigate the conformational landscape of this compound. These studies confirm the dominance of the gauche conformer, stabilized by intramolecular O-H…F hydrogen bonding, and provide detailed information on the energy differences and barriers between different conformers. [, , , , ]

Q10: What is the steric course of the gas-phase reaction of ethylene oxide with hydrogen halides (HF, HCl, HBr)? How does this compound relate to this?

A10: Research indicates that the gas-phase reactions of ethylene oxide with HCl and HBr proceed exclusively via anti-opening of the ring, yielding erythro-2-chloro- and 2-bromo[1,2-2H2]ethanol, respectively. This finding contradicts previous computational predictions suggesting a syn-opening mechanism. In the case of HF, the reaction primarily produces dioxane, oligomers, and polymers, with this compound formed in only minor amounts (5%). []

Q11: Can this compound be synthesized on metal surfaces? What are the challenges and outcomes?

A11: Attempts to synthesize this compound on metal surfaces, particularly Rh(111), via the decomposition of this compound itself or by reacting ethylene oxide with HF have not been successful. Studies focusing on the decomposition of various β-halohydrins on Rh(111) revealed an unexpected pathway analogous to the pinacol rearrangement, leading to the formation of acetaldehyde instead of the desired oxametallacycles. []

Q12: How does the mutagenicity of this compound compare to other halogenated ethanols?

A12: Compared to its chlorinated and brominated counterparts, this compound exhibits significantly lower mutagenicity in standard assays like the Salmonella/mammalian-microsome test. While bromo- and chloroethanols demonstrate notable mutagenic potential, this compound shows minimal to no activity, even at high concentrations. This difference highlights the crucial role of the halogen atom in dictating the biological activity of these molecules. [, ]

Q13: Has this compound been explored for applications in Positron Emission Tomography (PET) imaging?

A13: Yes, this compound serves as a precursor for synthesizing a fluorine-containing pH-sensitive MRI contrast agent. This agent incorporates either a fluorine-18 (18F) or fluorine-19 (19F) atom. The 18F version enables PET imaging, allowing for the quantification of the agent's concentration in vivo. []

Q14: Can you explain the concept of a bimodal MR-PET agent and its relevance to this compound?

A14: A bimodal MR-PET agent combines the capabilities of both Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). In the context of this compound, a derivative containing a fluorine atom can serve as such an agent. The fluorine atom allows for PET imaging to quantify the agent's concentration, while the molecule's other properties, like pH sensitivity, can be exploited for MRI-based measurements. This dual-modality approach facilitates more comprehensive and quantitative in vivo studies. []

Q15: What are the known metabolic pathways of this compound in biological systems?

A15: In rats, this compound is primarily metabolized to 2,2-dichloro-2-fluoroethanol, which is subsequently conjugated with glucuronic acid and excreted in urine. This metabolic process is time- and concentration-dependent. The cytochrome P-450 2E1 enzyme plays a key role in this metabolic conversion, as evidenced by inhibition studies using diallyl sulfide. [, ]

Q16: What is known about the toxicity of this compound?

A16: While this compound exhibits lower mutagenicity compared to other halogenated ethanols, it is known to be toxic to rats. This toxicity is linked to a significant increase in citrate levels within tissues. Further research on the underlying mechanisms of this toxicity is necessary. []

Q17: Are there any specific regulations or guidelines concerning the handling and disposal of this compound?

A17: As a fluorinated organic compound, this compound falls under the broader category of chemicals subject to Safety, Health, and Environmental (SHE) regulations. Specific guidelines and regulations may vary depending on geographical location and intended use. It is crucial to consult and adhere to local regulations and handle this compound with appropriate safety measures in place. [, , ]

Q18: What are the environmental concerns related to this compound and what strategies exist to address them?

A18: While specific research on the environmental impact of this compound may be limited, its structural similarity to other halogenated organic compounds raises concerns regarding potential persistence, bioaccumulation, and toxicity in the environment. It is essential to investigate its degradation pathways, ecotoxicological effects, and explore strategies for its safe disposal and potential remediation. [, ]

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